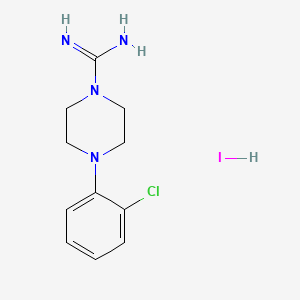

4-(2-氯苯基)哌嗪-1-甲酰胺氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

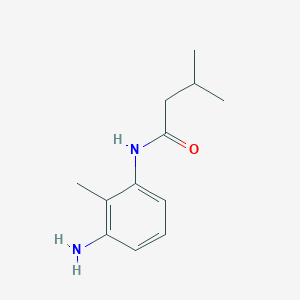

The compound "4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide" is a derivative of piperazine, which is a chemical structure that serves as a backbone for a variety of pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications in treating diseases such as schistosomiasis, cancer, tuberculosis, and central nervous system disorders .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of piperazine with various reagents to introduce functional groups that confer the desired biological activity. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides . Similarly, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, is synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation . Additionally, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives are synthesized using the reductive amination method .

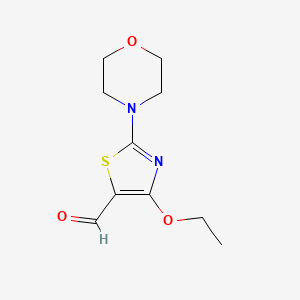

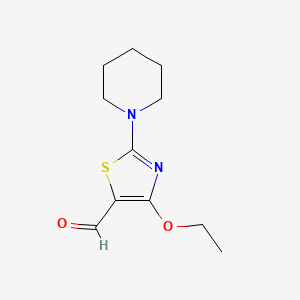

Molecular Structure Analysis

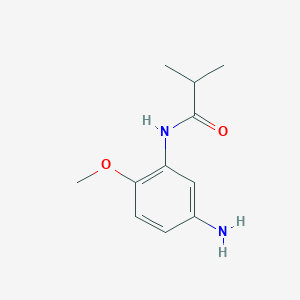

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. Structural modifications, such as the introduction of a chlorophenyl group or changes in the alkyl chain length, can significantly affect the binding affinity to receptors. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand, has been used as a lead compound for structure-affinity relationship studies. Modifications to its amide bond and alkyl chain have been shown to decrease its affinity for the dopamine D(4) receptor .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions during their synthesis. The formation of hydrochlorides is a common step, which involves passing hydrogen chloride into a dried ethereal or acetone solution of the corresponding bases . The reductive amination method used to synthesize cyclopropyl piperazine derivatives involves the reduction of imines formed from aldehydes and amines . These reactions are critical for obtaining the desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and purity, are important for their practical application. The scalable and facile process developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride results in a product with high purity, which is essential for its potential use as a Rho kinase inhibitor in treating central nervous system disorders . The overall yield and purity of these compounds are factors that can influence their suitability for further development as therapeutic agents.

科学研究应用

抗癌和抗结核研究

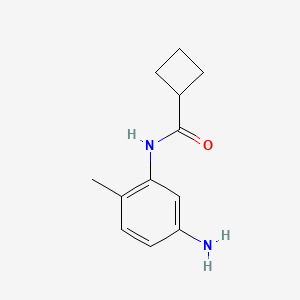

哌嗪衍生物的一个重要应用是在抗癌和抗结核研究领域。例如,Mallikarjuna、Padmashali 和 Sandeep(2014 年)合成了 [1-(4-氯苯基)环丙基](哌嗪-1-基)甲酮衍生物,并评估了它们对人乳腺癌细胞系的体外抗癌活性。他们还测试了这些化合物的抗结核活性,其中一些显示出显着结果 (Mallikarjuna、Padmashali 和 Sandeep,2014 年)。

结构和电子性质分析

Bhat 等人(2018 年)对密切相关的化合物 4-(3-氯苯基)-1-(3-氯丙基)哌嗪-1-氯化物的结构和电子性质进行了理论和实验研究。他们的研究提供了对其作为药物开发候选者的潜力的见解,突出了其对抗前列腺癌的潜在细胞毒性 (Bhat 等人,2018 年)。

抗菌活性

Patil 等人(2021 年)合成了新的哌嗪衍生物,并评估了它们对各种细菌和真菌菌株的抗菌活性。他们的研究突出了这些化合物被开发成有效抗菌剂的潜力 (Patil 等人,2021 年)。

在抗组胺药研究中的应用

西替利嗪是一种哌嗪衍生物,因其抗组胺特性而受到研究。Arlette(1991 年)讨论了西替利嗪作为一种选择性 H1 组胺受体拮抗剂,对治疗荨麻疹和过敏性鼻炎有效 (Arlette,1991 年)。

神经递质受体研究

Hamik 和 Peroutka(1989 年)进行了 1-(间氯苯基)哌嗪 (mCPP) 与人脑中神经递质受体的相互作用的研究。他们发现 mCPP 在所有 5-羟色胺 (5-HT) 受体亚型中都具有等效性,表明其在神经精神药理学中的潜在作用 (Hamik 和 Peroutka,1989 年)。

合成和分子对接研究

各种哌嗪衍生物的合成及其分子对接研究一直是研究的一个关键领域。例如,吴秋叶(2005 年)讨论了一种改进的方法来合成 1-[(4-氯苯基)苯甲基]-哌嗪,这是盐酸西替利嗪的中间体 (吴秋叶,2005 年)。

抗惊厥和抗菌评价

Aytemir 等人(2004 年)合成了 3-羟基-6-甲基-2-取代的 4H-吡喃-4-酮衍生物,包括那些具有哌嗪部分的衍生物,并评估了它们的抗惊厥和抗菌活性 (Aytemir 等人,2004 年)。

A1 腺苷受体的变构增强剂

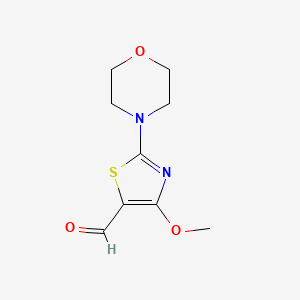

Romagnoli 等人(2008 年)合成了 2-氨基-3-(4-氯苯甲酰)-4-[N-(取代的)哌嗪-1-基]噻吩作为 A1 腺苷受体的有效变构增强剂,突出了哌嗪衍生物在受体调节中的重要性 (Romagnoli 等人,2008 年)。

抗蠕虫活性

Mavrova 等人(2006 年)研究了哌嗪衍生物的抗蠕虫活性,与标准治疗相比,其对体外旋毛虫的有效性更高 (Mavrova 等人,2006 年)。

安全和危害

属性

IUPAC Name |

4-(2-chlorophenyl)piperazine-1-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4.HI/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDWRMBBKXNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClIN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594680 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide | |

CAS RN |

852228-16-1 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。